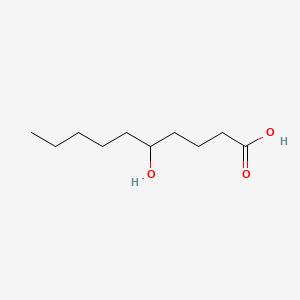

5-Hydroxydecanoic acid

Description

Potassium Channel Blocker; RN refers to parent cpd

Properties

IUPAC Name |

5-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJFKYQYDSOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977956 | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-00-0 | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxydecanoic Acid: A Synthetic Probe into Mitochondrial Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxydecanoic acid (5-HD) is a medium-chain hydroxy fatty acid that has garnered significant attention in the scientific community, not for its natural abundance, but for its utility as a specific pharmacological tool. Contrary to some initial speculation, extensive review of scientific literature indicates that 5-HD is not a naturally occurring compound. Instead, its discovery and value lie in its chemical synthesis and its subsequent application as a potent and selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This technical guide provides a comprehensive overview of 5-HD, focusing on its synthetic origins, physicochemical properties, and its crucial role in elucidating mitochondrial bioenergetics and cardioprotective mechanisms. Detailed experimental protocols for its synthesis and its application in research are presented, alongside visual representations of its metabolic fate and mechanism of action.

Discovery and Synthesis: A Synthetic Origin Story

The discovery of this compound is rooted in synthetic organic chemistry rather than isolation from natural sources. While the exact first synthesis is not prominently documented in readily available literature, its preparation generally follows established organic chemistry principles. A common synthetic route involves the reduction of a corresponding keto acid or the hydrolysis of a lactone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| CAS Number | 624-00-0 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 56-58 °C | Commercial Suppliers |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), slightly soluble in water. | [3] |

| pKa | ~4.8 | Estimated |

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the reduction of 5-oxodecanoic acid.

Materials:

-

5-oxodecanoic acid

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve 5-oxodecanoic acid in ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in small portions with stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 1M HCl to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.

-

Extraction: Extract the product into diethyl ether.

-

Washing: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Natural Occurrence: Absence of Evidence

Despite some ambiguous references to its presence in "biological systems," a thorough review of scientific literature reveals no definitive evidence of this compound being a naturally occurring compound. A notable source explicitly states it is "not found in nature"[4]. While other hydroxy fatty acids, such as 3-hydroxydecanoic acid and 3,5-dihydroxydecanoic acid, have been isolated from microorganisms, and a 5-hydroxydecenoate monomer has been identified in a bacterial copolymer, the free acid, this compound, has not been isolated from a natural source. Therefore, its significance lies in its synthetic availability and its application as a research tool.

Biological Activity and Mechanism of Action

The primary biological role of this compound in a research context is its function as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[5][6][7] These channels play a crucial role in cellular protection against ischemic injury, particularly in the heart.

Signaling Pathway: Inhibition of mitoKATP Channels

The mechanism by which 5-HD inhibits mitoKATP channels is believed to involve its interaction with the channel protein, leading to its closure. This prevents the influx of potassium ions into the mitochondrial matrix, thereby affecting the mitochondrial membrane potential and subsequent downstream signaling events.

Caption: Inhibition of the mitoKATP channel by this compound.

Metabolism: Beta-Oxidation Pathway

Once inside the cell, this compound can be metabolized in the mitochondria through the beta-oxidation pathway, similar to other fatty acids.[4][8] It is first activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA. This is then processed through the sequential steps of beta-oxidation.

References

- 1. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound sodium salt, 98% | Fisher Scientific [fishersci.ca]

- 3. microbenotes.com [microbenotes.com]

- 4. This compound, 624-00-0 [thegoodscentscompany.com]

- 5. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial ATP-sensitive K+ channels, protectors of the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 5-Hydroxy Fatty Acids: A Technical Guide for Researchers

November 10, 2025

Introduction

5-Hydroxy fatty acids are a class of lipid mediators that play crucial roles in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer biology. Their biosynthesis is primarily orchestrated by two key enzymatic pathways: the 5-lipoxygenase (5-LOX) pathway and the cytochrome P450 (CYP) monooxygenase system. This technical guide provides an in-depth overview of these biosynthetic routes, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and investigation of these important molecules.

The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is the principal route for the synthesis of 5-hydroxy fatty acids, particularly 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid. This pathway is a critical component of the inflammatory response.

Enzymatic Cascade

The biosynthesis of 5-HETE via the 5-LOX pathway involves a series of well-defined enzymatic steps:

-

Arachidonic Acid Release: Upon cellular stimulation (e.g., by inflammatory signals), arachidonic acid is liberated from membrane phospholipids by the action of phospholipase A2 (cPLA2).

-

5-LOX Activation: The enzyme 5-lipoxygenase (5-LOX), in concert with the 5-lipoxygenase-activating protein (FLAP), is recruited to the nuclear membrane. FLAP presents arachidonic acid to 5-LOX for catalysis.

-

Formation of 5-HPETE: 5-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-5 position, forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Conversion to 5-HETE or LTA4: 5-HPETE can then follow one of two routes:

-

Reduction to 5-HETE: Glutathione peroxidases (GPx) reduce 5-HPETE to the more stable 5-hydroxyeicosatetraenoic acid (5-HETE).

-

Dehydration to LTA4: 5-LOX itself can further catalyze the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4), a precursor for other pro-inflammatory leukotrienes like LTB4 and the cysteinyl leukotrienes.

-

Signaling Pathway Diagram

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes, a large superfamily of heme-containing monooxygenases, are also involved in the hydroxylation of fatty acids. While they are more commonly associated with ω- and (ω-1)-hydroxylation, certain CYP isoforms can catalyze the formation of 5-hydroxy fatty acids.

Enzymatic Mechanism

The CYP-mediated hydroxylation of fatty acids is a complex catalytic cycle that can be summarized as follows:

-

Substrate Binding: The fatty acid substrate binds to the active site of the CYP enzyme.

-

First Electron Transfer: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron donated from NADPH via a flavoprotein reductase.

-

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

-

Second Electron Transfer and Protonation: A second electron is transferred, and the complex is protonated, leading to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

-

Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the fatty acid, followed by the rebound of a hydroxyl group to the resulting carbon radical, forming the hydroxylated product.

CYP4F2 is an example of a human cytochrome P450 enzyme that can metabolize arachidonic acid.[1] While its primary activity is ω-hydroxylation to produce 20-HETE, it and other CYP enzymes can contribute to the overall pool of hydroxylated fatty acids in various tissues.[1][2]

General CYP Catalytic Cycle Diagram

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of 5-hydroxy fatty acids.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Catalytic Efficiency (kcat/Km) | Source |

| Human 5-Lipoxygenase | Arachidonic Acid | ~10-20 µM | 25.76 µmol/min/mg | - | [2] |

| CYP4A11 | Arachidonic Acid | 228 µM | 49.8 min⁻¹ | 0.21 M⁻¹s⁻¹ | [3] |

| CYP2E1 | Arachidonic Acid | 62 µM | 0.08 min⁻¹ | 0.0013 M⁻¹s⁻¹ | [3] |

| CYP4F2 | Leukotriene B4 | 44.8 µM | - | - | [2] |

| CYP4F2 | Arachidonic Acid | 24 µM | - | - | [2] |

Table 2: IC50 Values of 5-Lipoxygenase Inhibitors

| Inhibitor | Cell Line/System | IC50 | Source |

| Rev-5901 | Capan-2 cells (viability) | 76 µM | [4] |

| AA-861 | Capan-2 cells (viability) | 57 µM | [4] |

| MK-886 | Capan-2 cells (viability) | 37 µM | [4] |

| MK-886 | Capan-2 cells (BrdU incorporation) | 24 µM | [4] |

| BWA4C | Capan-2 cells (BrdU incorporation) | 23 µM | [4] |

| AA-861 | Capan-2 cells (colony formation) | 25 µM | [4] |

| Rev-5901 | Capan-2 cells (colony formation) | 10 µM | [4] |

| MK-886 | Capan-2 cells (colony formation) | 15 µM | [4] |

| BWA4C | Capan-2 cells (colony formation) | 13 µM | [4] |

| ARM1 | Polymorphonuclear neutrophils (5-LOX activity) | 1.7 µM | [5] |

| TTSe | Polymorphonuclear neutrophils (5-LOX activity) | 2.3 µM | [5] |

| TTO | Polymorphonuclear neutrophils (5-LOX activity) | 2.3 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 5-hydroxy fatty acid biosynthesis.

Spectrophotometric Assay of 5-Lipoxygenase Activity

This protocol is adapted from the method described by Axelrod et al. (1981) and measures the formation of conjugated dienes, a characteristic of lipoxygenase products, which absorb light at 234 nm.[6][7]

Materials:

-

100 mM Potassium phosphate buffer, pH 6.3

-

Arachidonic acid (substrate) solution (250 µM)

-

Enzyme extract (e.g., crude extract from germinating green gram seeds)[8]

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing 100 mM phosphate buffer (pH 6.3).

-

Add the enzyme extract (e.g., 40 µg of green gram LOX) to the reaction mixture.[8]

-

Initiate the reaction by adding 250 µM arachidonic acid.[8]

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 1-5 minutes at room temperature.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed as µmoles of hydroperoxide formed per minute per mL of enzyme, using an extinction coefficient (ε) of 27,500 M⁻¹cm⁻¹.[8]

Quantification of 5-HETE by HPLC-UV

This protocol provides a method for the quantitative analysis of 5-HETE in biological samples, such as human lung cancer tissues, using high-performance liquid chromatography with UV detection.[9][10]

Materials:

-

Solid-phase extraction (SPE) cartridges

-

Waters Symmetry C18 column (4.6 x 250 mm, 5 µm) or equivalent

-

HPLC system with a UV detector

-

Mobile phase: Methanol, 10 mM ammonium acetate, and 1 M acetic acid (70:30:0.1, v/v/v)

-

5-HETE standard solutions for calibration curve

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize the tissue sample.

-

Extract 5-HETE from the homogenized tissue using solid-phase extraction (SPE).

-

-

HPLC Analysis:

-

Inject the extracted sample onto the C18 column.

-

Elute with the mobile phase at a flow rate of 1.0 mL/min.

-

Set the UV detection wavelength to 240 nm.

-

-

Quantification:

-

Generate a calibration curve using a series of 5-HETE standard solutions (e.g., 10 to 1000 ng/mL).[9]

-

Quantify the amount of 5-HETE in the sample by comparing its peak area to the calibration curve.

-

Lipid Extraction and Saponification for Fatty Acid Analysis

This protocol is a general procedure for extracting total lipids and then saponifying them to release free fatty acids for further analysis.

Materials:

-

Chloroform

-

Methanol

-

Saponification reagent: 2.5 M KOH in methanol (1:4, v/v)[11]

-

Formic acid

-

Ultrapure water

Procedure:

-

Lipid Extraction (Bligh-Dyer method):

-

Homogenize the biological sample in a mixture of chloroform and methanol.

-

Add water to create a two-phase system.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent to obtain the dried lipid extract.

-

-

Saponification:

-

Add 1.5 mL of the saponification reagent to the dried lipids.[11]

-

Vortex gently and incubate at 72°C for 15 minutes.[11]

-

Add 225 µL of formic acid to neutralize the reaction.[11]

-

Add an equal volume of chloroform followed by ultrapure water and vortex.[11]

-

Allow the layers to separate and collect the lower chloroform layer containing the saponified lipids (free fatty acids).

-

Evaporate the solvent before proceeding with derivatization and analysis (e.g., by GC-MS or LC-MS).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and quantification of 5-hydroxy fatty acids from a biological sample.

Conclusion

The biosynthesis of 5-hydroxy fatty acids is a complex and highly regulated process with significant implications for human health and disease. A thorough understanding of the 5-LOX and CYP pathways, along with robust experimental methodologies, is essential for researchers aiming to elucidate the roles of these lipid mediators and to develop novel therapeutic strategies targeting their production and signaling. This guide provides a foundational resource to support these endeavors.

References

- 1. CYP4F2 - Wikipedia [en.wikipedia.org]

- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. | Semantic Scholar [semanticscholar.org]

- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Computational Insight Into Vitamin K1 ω-Hydroxylation by Cytochrome P450 4F2 [frontiersin.org]

- 6. protocols.io [protocols.io]

- 7. Lipoxygenase activity determination [protocols.io]

- 8. ijcmas.com [ijcmas.com]

- 9. HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2.5. Lipids saponification and fatty acids analysis by LC-MS [bio-protocol.org]

Enantioselective Synthesis of 5-Hydroxydecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern methodologies for the enantioselective synthesis of 5-hydroxydecanoic acid, a valuable chiral building block in the synthesis of bioactive molecules and natural products. The focus is on strategies that offer high levels of stereocontrol, including biocatalytic and substrate-controlled diastereoselective approaches.

Biocatalytic Approach: Asymmetric Reduction of 5-Oxodecanoic Acid

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of (R)-5-hydroxydecanoic acid, the asymmetric reduction of the corresponding keto acid using an engineered carbonyl reductase has shown exceptional efficiency and enantioselectivity.

Overview

A carbonyl reductase variant, SmCRM5, derived from Serratia marcescens through structure-guided directed evolution, has been successfully employed for the synthesis of (R)-δ-decalactone, the cyclic form of (R)-5-hydroxydecanoic acid.[1][2][3] This biocatalyst exhibits high specific activity and excellent enantioselectivity, making it a highly attractive option for preparative-scale synthesis.[1]

Experimental Workflow

The general workflow for the biocatalytic synthesis of (R)-δ-decalactone is depicted below.

Caption: Biocatalytic synthesis workflow for (R)-δ-decalactone.

Quantitative Data

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Space-Time Yield (STY) | Reference |

| SmCRM5 | 5-Oxodecanoic acid | (R)-δ-Decalactone | 99% | High | 301 g L⁻¹ d⁻¹ | [1][3] |

Experimental Protocol: Biocatalytic Reduction of 5-Oxodecanoic Acid

This protocol is based on the preparative synthesis of δ-lactones using an engineered carbonyl reductase.[1]

1. Biocatalyst Preparation:

- The gene encoding the engineered carbonyl reductase (SmCRM5) from Serratia marcescens is cloned into an appropriate expression vector and transformed into E. coli host cells.

- The recombinant E. coli cells are cultured in a suitable medium (e.g., LB medium) with an inducer (e.g., IPTG) to promote overexpression of the enzyme.

- Cells are harvested by centrifugation, resuspended in buffer, and lysed (e.g., by sonication or high-pressure homogenization).

- The cell lysate can be used directly as a whole-cell biocatalyst, or the enzyme can be purified using standard chromatographic techniques if required.

2. Asymmetric Reduction:

- In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing 5-oxodecanoic acid (substrate).

- A cofactor regeneration system is added, typically consisting of a co-substrate (e.g., glucose) and a corresponding dehydrogenase (e.g., glucose dehydrogenase) to regenerate NADPH. NADP+ is also added.

- The reaction is initiated by the addition of the prepared biocatalyst (whole cells or purified enzyme).

- The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by a suitable analytical method (e.g., GC or HPLC).

3. Product Isolation and Purification:

- Upon completion of the reaction, the mixture is acidified (e.g., with HCl) to facilitate the spontaneous lactonization of the (R)-5-hydroxydecanoic acid product to (R)-δ-decalactone.

- The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

- The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

- The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-δ-decalactone.

Substrate-Controlled Diastereoselective Synthesis: Evans Aldol Approach

The Evans aldol reaction is a powerful and reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary, high levels of diastereoselectivity can be achieved in the formation of new stereocenters.[4][5][6]

Overview

This strategy involves the aldol condensation of a chiral enolate, derived from an N-acylated oxazolidinone, with an appropriate aldehyde. The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal reveals the desired chiral alcohol.

Synthetic Strategy

The logical relationship for the synthesis of a syn-aldol adduct using the Evans methodology is outlined below.

Caption: Logical workflow for the Evans aldol reaction.

Quantitative Data

The diastereoselectivity of the Evans aldol reaction is typically very high, often exceeding 99:1 for the syn adduct when using boron triflate.[7] The overall yield for the sequence is generally good.

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield | Reference |

| (S)-4-benzyl-2-oxazolidinone | Propanal | >99:1 | 80-90% (of adduct) | [4] |

Experimental Protocol: Evans Aldol Reaction

This is a general protocol for a diastereoselective aldol condensation using a chiral oxazolidinone auxiliary, which can be adapted for the synthesis of precursors to this compound.[4]

1. N-Acylation of the Chiral Auxiliary:

- To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., nitrogen), a solution of n-butyllithium in hexanes is added dropwise.

- After stirring for a short period, the desired acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature.

- The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent.

- The organic layers are combined, dried, and concentrated. The crude product is purified by chromatography to yield the N-acyl oxazolidinone.

2. The Boron Aldol Reaction:

- The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) in a dry flask under a nitrogen atmosphere and cooled to 0 °C.

- Dibutylboron triflate is added dropwise, followed by the addition of a tertiary amine (e.g., triethylamine). The mixture is stirred at 0 °C to form the (Z)-boron enolate.

- The reaction mixture is then cooled to -78 °C, and the desired aldehyde is added.

- The reaction is stirred at -78 °C for a specified time, then warmed to 0 °C before being quenched with a pH 7 buffer.

- The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude aldol adduct can be purified by chromatography.

3. Chiral Auxiliary Removal:

- The purified aldol adduct is dissolved in a mixture of tetrahydrofuran and water and cooled to 0 °C.

- Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.

- The mixture is stirred for a period, after which the volatile material is removed under reduced pressure.

- The resulting slurry is extracted with an organic solvent to remove the chiral auxiliary. The aqueous layer is then acidified and extracted to isolate the chiral β-hydroxy acid product.

Other Enantioselective Strategies

While the biocatalytic and Evans aldol approaches are highly effective, other methods have also been explored for the synthesis of chiral δ-lactones. These include:

-

Asymmetric allylation reactions: Using chiral catalysts to control the stereochemistry of the addition of an allyl group to an aldehyde.[8]

-

Ring-closing metathesis (RCM): Formation of the lactone ring from a diene precursor using a ruthenium catalyst.

-

Kinetic resolution: Enzymatic or chemical resolution of a racemic mixture of this compound or its derivatives.

These methods can also provide access to enantiomerically enriched this compound, although they may involve more steps or require specialized catalysts.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies. The biocatalytic reduction using an engineered carbonyl reductase stands out for its high enantioselectivity, operational simplicity, and environmentally friendly nature. For situations where the (S)-enantiomer or different substitution patterns are desired, the substrate-controlled Evans aldol reaction offers a reliable and highly diastereoselective alternative. The choice of synthetic route will depend on the specific requirements of the target molecule, scale of the synthesis, and the availability of reagents and equipment.

References

- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. coconote.app [coconote.app]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Asymmetric Synthesis of β-Substituted α-Methylenebutyro- lactones via TRIP-Catalyzed Allylation: Mechanistic Studies and Application to the Synthesis of (S)-(−)-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxydecanoic Acid: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoic acid (5-HD) is a medium-chain fatty acid derivative that has garnered significant attention in cardiovascular and neuroscience research. It is widely recognized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, a crucial component in cellular signaling pathways, particularly those related to cytoprotection against ischemic injury. This technical guide provides a comprehensive overview of the mechanism of action of 5-HD, with a focus on its molecular targets, involvement in signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective Inhibition of mitoKATP Channels

The primary and most extensively studied mechanism of action of this compound is the selective blockade of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] These channels are located in the inner mitochondrial membrane and play a critical role in regulating mitochondrial function, including matrix volume, respiration, and the generation of reactive oxygen species (ROS).

The inhibitory action of 5-HD on mitoKATP channels is state-dependent. It is most effective when the channel is in an open state induced by physiological openers like GTP or pharmacological activators such as diazoxide.[2] Under conditions where the channel is opened by the absence of ATP and Mg2+, 5-HD shows significantly reduced inhibitory activity.[2] This suggests a nuanced interaction with the channel protein or its regulatory subunits.

Quantitative Data on Inhibitory Potency

The inhibitory potency of 5-HD on KATP channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

| Channel Type | Species | Tissue/Cell Type | IC50 (µM) | Experimental Conditions | Reference |

| mitoKATP | Rat | Heart & Liver Mitochondria | 45-75 | K+ flux measurement in the presence of GTP or diazoxide | [2] |

| sarcKATP | Rat | Ventricular Myocytes | ~30 | Single-channel patch clamp in the presence of ATP | [1] |

Beyond mitoKATP Channels: Alternative Mechanisms

While the inhibition of mitoKATP channels is the most accepted mechanism of action, some research suggests that 5-HD may have other cellular effects that contribute to its biological activity.

One significant alternative pathway involves its metabolism. 5-HD can act as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[1][4] This reaction converts 5-HD into 5-hydroxydecanoyl-CoA (5-HD-CoA).[4] This activated form can then enter the mitochondrial β-oxidation pathway.[4] It has been proposed that the metabolism of 5-HD or its metabolic intermediates could be responsible for some of its observed effects on cardiac preconditioning.[4]

Role in Cardioprotection and Ischemic Preconditioning

A major focus of 5-HD research is its ability to abolish the protective effects of ischemic preconditioning (IPC). IPC is a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult. The opening of mitoKATP channels is considered a key step in the signaling cascade of IPC. By blocking these channels, 5-HD prevents the downstream protective effects.

The signaling pathway of ischemic preconditioning is complex and involves multiple triggers and mediators. The role of 5-HD is primarily to interrupt this pathway at the level of the mitochondria.

Signaling Pathway in Ischemic Preconditioning and the Role of 5-HD

The following diagram illustrates a simplified signaling pathway for ischemic preconditioning and highlights the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Measurement of mitoKATP Channel Activity using a Thallium Flux Assay

This method provides a functional measure of mitoKATP channel activity in isolated mitochondria.

Principle: Thallium (Tl+) is a potassium ion mimetic that can pass through open KATP channels. A Tl+-sensitive fluorescent dye is trapped in the mitochondrial matrix. The influx of Tl+ through open mitoKATP channels leads to an increase in fluorescence.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart) using differential centrifugation.

-

Dye Loading: Incubate the isolated mitochondria with a Tl+-sensitive fluorescent probe (e.g., BTC-AM) to allow for its accumulation in the mitochondrial matrix.

-

Assay Setup: Resuspend the dye-loaded mitochondria in a potassium-free buffer containing a respiratory substrate (e.g., succinate) to energize the mitochondria and establish a membrane potential.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer (e.g., λex 488 nm, λem 525 nm).

-

Channel Activation: Induce mitoKATP channel opening using an agonist such as diazoxide.

-

Tl+ Addition: Add Tl+ to the mitochondrial suspension. The influx of Tl+ through the opened channels will cause an increase in fluorescence.

-

Inhibition with 5-HD: In a parallel experiment, pre-incubate the mitochondria with this compound at the desired concentration before the addition of the channel opener and Tl+.

-

Data Analysis: Compare the rate of fluorescence increase in the presence and absence of 5-HD to determine its inhibitory effect on Tl+ influx and, consequently, on mitoKATP channel activity.

Electrophysiological Recording of KATP Channel Activity using Patch-Clamp

This technique allows for the direct measurement of ion channel currents in cell membranes.

Principle: A glass micropipette with a very small tip opening is sealed onto the surface of a cell membrane, electrically isolating a small patch of the membrane. The current flowing through the ion channels in this patch can then be measured.

Protocol:

-

Cell Preparation: Isolate single cells (e.g., ventricular myocytes) from the tissue of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill them with an appropriate intracellular solution.

-

Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal.

-

Configuration:

-

Inside-out patch: After forming a seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of substances like 5-HD to the intracellular face of the channel.

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for the measurement of currents from the entire cell membrane.

-

-

Recording: Apply a voltage protocol to the membrane patch and record the resulting currents using a patch-clamp amplifier. KATP channels are typically identified by their sensitivity to ATP (inhibition) and activators like pinacidil.

-

Application of 5-HD: Perfuse the bath solution (for inside-out patches) or the extracellular solution (for whole-cell recordings) with varying concentrations of this compound.

-

Data Analysis: Measure the channel open probability and current amplitude before and after the application of 5-HD to determine its inhibitory effects.

Acyl-CoA Synthetase Activity Assay

This assay determines the rate at which 5-HD is converted to its CoA derivative.

Principle: The activity of acyl-CoA synthetase is measured by quantifying the formation of 5-HD-CoA from 5-HD and Coenzyme A in the presence of ATP. The product can be detected and quantified using methods like HPLC or mass spectrometry.

Protocol:

-

Enzyme Source Preparation: Prepare a source of acyl-CoA synthetase, such as isolated mitochondrial outer membrane fractions or a purified enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, MgCl2, and the enzyme preparation.

-

Initiation of Reaction: Add this compound to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) or by rapid freezing.

-

Product Analysis:

-

HPLC: Separate the reaction products using reverse-phase high-performance liquid chromatography (HPLC) and quantify the 5-HD-CoA peak by its UV absorbance.

-

LC-MS/MS: For higher sensitivity and specificity, use liquid chromatography-tandem mass spectrometry to identify and quantify the 5-HD-CoA product.

-

-

Data Analysis: Calculate the rate of 5-HD-CoA formation to determine the acyl-CoA synthetase activity with 5-HD as a substrate.

Workflow for Investigating the Mechanism of Action of 5-HD

The following diagram outlines a logical workflow for a research project aimed at characterizing the mechanism of action of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mitochondrial ATP-sensitive potassium channels in various physiological and pathological processes. Its primary mechanism of action is the selective inhibition of these channels, which has significant implications for understanding and potentially modulating cellular responses to stress, particularly in the context of cardioprotection. While alternative mechanisms involving its metabolism have been proposed, the blockade of mitoKATP channels remains the most well-established effect. The experimental protocols and workflows described in this guide provide a framework for researchers to further investigate the nuanced actions of this important molecule.

References

- 1. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacology of 5-Hydroxydecanoic Acid

Abstract

This compound (5-HD) is a medium-chain fatty acid derivative that has been extensively utilized in pharmacological research, primarily as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its ability to block the protective effects of ischemic preconditioning has made it a critical tool for investigating the molecular mechanisms of cardioprotection. However, emerging evidence reveals a more complex pharmacological profile, including metabolic effects and interactions with other ion channels. This technical guide provides a comprehensive overview of the pharmacology of 5-HD, detailing its mechanisms of action, summarizing key quantitative data from pivotal studies, outlining experimental protocols, and visualizing its role in cellular signaling and metabolism.

Introduction

This compound (5-HD), a 10-carbon saturated monocarboxylic acid, is a crucial pharmacological tool for elucidating the roles of specific ion channels in cellular physiology and pathophysiology.[1] It is most recognized for its role as a putative selective antagonist of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[2] This channel is implicated in a variety of cellular processes, most notably in the phenomenon of ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect tissues from subsequent prolonged ischemic insults.[3][4] The ability of 5-HD to abolish this profound protective effect has positioned it as a cornerstone in the study of cardioprotection.[3]

Beyond its canonical role as a mitoKATP channel blocker, the pharmacological profile of 5-HD is multifaceted. Research has demonstrated that it is not an inert inhibitor but is actively metabolized within the mitochondria, creating a bottleneck in fatty acid β-oxidation.[5] Furthermore, its selectivity for mitochondrial over sarcolemmal KATP channels has been a subject of debate, with studies showing state-dependent inhibition of both channel types.[2][6] This guide aims to provide drug development professionals and researchers with an in-depth understanding of 5-HD's pharmacology, highlighting its established uses, its complexities, and the critical considerations for its application in experimental settings.

Mechanism of Action

The pharmacological activity of this compound is complex, involving direct ion channel modulation and metabolic interference.

Inhibition of Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

The primary and most widely cited mechanism of action for 5-HD is the inhibition of mitoKATP channels.[2] These channels are thought to play a critical role in cytoprotection by modulating mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS).

-

State-Dependent Inhibition: The inhibitory action of 5-HD on mitoKATP channels is highly dependent on the conformational state of the channel. In isolated mitochondria, 5-HD is ineffective when the channel is opened simply by the absence of ATP and Mg2+. However, it becomes a potent inhibitor, with K1/2 values ranging from 45-75 µM, when the channel is opened by pharmacological activators like diazoxide or physiological openers like GTP in the presence of ATP.[2] This suggests that 5-HD preferentially binds to or stabilizes a specific conformation of the channel.

Effects on Sarcolemmal ATP-Sensitive Potassium (sarcKATP) Channels

While often described as a selective mitoKATP channel blocker, evidence suggests that 5-HD can also inhibit sarcolemmal KATP (sarcKATP) channels under specific conditions.

Mitochondrial Metabolism

A critical and often overlooked aspect of 5-HD pharmacology is its role as a metabolic substrate. It is not merely a channel blocker but is actively processed by the mitochondrial fatty acid β-oxidation machinery.[5]

-

Activation: 5-HD is activated to its coenzyme A thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA).

-

β-Oxidation: 5-HD-CoA enters the β-oxidation spiral and is efficiently metabolized through the first two steps.

-

Rate-Limiting Bottleneck: The subsequent steps in its oxidation are kinetically unfavorable, creating a rate-limiting bottleneck. This bottleneck competitively inhibits the β-oxidation of endogenous fatty acids.[5]

This metabolic interference significantly complicates the interpretation of studies using 5-HD, as the observed effects may result from metabolic alterations rather than, or in addition to, direct mitoKATP channel blockade.

Pharmacological Effects

Cardioprotection and Ischemic Preconditioning

The most profound and well-documented pharmacological effect of 5-HD is the abolition of ischemic preconditioning (IPC). In numerous animal models, pretreatment with 5-HD completely reverses the infarct-sparing benefits of IPC.[3] This has been a cornerstone of evidence supporting the hypothesis that mitoKATP channel opening is a central event in the signaling cascade of IPC.[3][7]

Neuroprotection

5-HD has also been investigated in the context of neuroprotection. In cellular models of Parkinson's disease, the neurotoxin 6-hydroxydopamine (6-OHDA) induces degeneration of dopaminergic neurons. This process is believed to involve the generation of reactive oxygen species (ROS).[8]

-

Inhibition of 6-OHDA Toxicity: 5-HD protects dopaminergic neurons from low-dose 6-OHDA-induced toxicity. The proposed mechanism involves the prevention of a 6-OHDA-induced decrease in mitochondrial membrane potential and the subsequent inhibition of superoxide-derived ROS generation.[8] It is hypothesized that an initial low level of ROS acts as a trigger to open mitoKATP channels, which then amplifies ROS production to lethal levels. By blocking the mitoKATP channel, 5-HD interrupts this destructive feedback loop.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacological studies of this compound.

Table 1: Effect of 5-HD on Infarct Size in Ischemic Preconditioning (IPC) Models

| Species | Model | IPC Protocol | 5-HD Concentration / Dose | Control Infarct Size (% of Risk Zone) | IPC Infarct Size (% of Risk Zone) | IPC + 5-HD Infarct Size (% of Risk Zone) | Citation |

|---|---|---|---|---|---|---|---|

| Rat | Isolated Heart | 1 cycle (5 min I/R) | 200 µM | 40.9 ± 2.8 | 8.4 ± 0.8 | 28.6 ± 4.7 | [3] |

| Rat | Isolated Heart | 3 cycles (5 min I/R) | 500 µM | 40.9 ± 2.8 | 8.4 ± 2.0 | 50.7 ± 7.8 | [3] |

| Rabbit | In Situ Heart | 1 cycle (5 min I, 10 min R) | 5 mg/kg (i.v.) | 53.5 ± 12.4 | 8.1 ± 3.2 | 41.2 ± 7.2 | [3] |

I/R: Ischemia/Reperfusion; Data are presented as mean ± SEM.

Table 2: Inhibitory Constants of 5-HD on ATP-Sensitive K+ Channels

| Channel Type | Preparation | Method | Condition | Inhibitory Constant (K1/2 or IC50) | Citation |

|---|---|---|---|---|---|

| mitoKATP | Isolated Rat Heart & Liver Mitochondria | K+ Flux Assay | Opened by Diazoxide/GTP | 45 - 75 µM (K1/2) | [2] |

| sarcKATP | Rat Ventricular Myocytes | Inside-Out Patch Clamp | In the presence of ATP | ~30 µM (IC50) |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological studies involving 5-HD.

Langendorff Isolated Heart Perfusion (Rat Model)

This ex vivo model is used to study cardiac function and injury in a controlled environment.[3]

-

Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and arrested in ice-cold buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure and temperature (37°C).

-

Ischemia-Reperfusion Protocol:

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

-

Preconditioning (IPC group): One or more cycles of global or regional ischemia (e.g., 5 minutes of stopped flow or coronary artery ligation) followed by reperfusion (e.g., 5 minutes) are performed.

-

5-HD Treatment: For IPC + 5-HD groups, 5-HD is added to the perfusion buffer at the desired concentration before the IPC protocol begins.

-

Sustained Ischemia: The heart is subjected to a prolonged period of regional ischemia (e.g., by ligating a coronary artery for 30 minutes).

-

Reperfusion: The ligation is removed, and the heart is reperfused for an extended period (e.g., 120 minutes).

-

-

Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with triphenyl tetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct area is quantified as a percentage of the total area at risk.[3]

Mitochondrial K+ Flux Assay

This assay measures the movement of K+ into the mitochondrial matrix, a direct indicator of mitoKATP channel activity.[2]

-

Mitochondrial Isolation: Mitochondria are isolated from fresh tissue (e.g., rat heart or liver) by differential centrifugation.

-

Assay Principle: The influx of K+ into the mitochondrial matrix is accompanied by water, causing mitochondrial swelling. This swelling leads to a decrease in light scattering (absorbance), which can be measured spectrophotometrically.

-

Procedure:

-

Isolated mitochondria are suspended in a K+-based medium.

-

Respiration is initiated with a substrate (e.g., succinate).

-

Channel openers (e.g., diazoxide) and inhibitors (e.g., 5-HD, glyburide) are added at various concentrations.

-

The change in light absorbance at 520 nm is monitored over time. The rate of decrease in absorbance is proportional to the rate of K+ influx.

-

Dose-response curves are generated to calculate inhibitory constants (K1/2).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is an indispensable tool in cardiovascular and neurological research. Its well-established ability to block the protective effects of ischemic preconditioning has provided strong evidence for the central role of mitochondrial ATP-sensitive potassium channels in cellular survival pathways. However, researchers and drug development professionals must appreciate the nuances of its pharmacology. The compound is not a simple, inert channel blocker; its inhibitory action is state-dependent, its selectivity is not absolute, and its active metabolism can confound the interpretation of experimental results. A thorough understanding of these complexities is paramount for designing rigorous experiments and accurately interpreting data, ensuring that 5-HD continues to be a valuable asset in the quest to unravel the intricate mechanisms of cytoprotection.

References

- 1. reference.md [reference.md]

- 2. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Ischemic preconditioning affects phosphosites and accentuates myocardial stunning while reducing infarction size in rats [frontiersin.org]

- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of 5-Hydroxydecanoic Acid in Cellular Energetics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanoic acid (5-HDA), a medium-chain fatty acid, has garnered significant attention in cellular biology, primarily due to its purported role as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. However, emerging evidence reveals a more complex biological profile, indicating that 5-HDA is also a substrate for and an inhibitor of mitochondrial β-oxidation. This dual functionality complicates its use as a specific pharmacological tool and opens new avenues for understanding its influence on cellular metabolism and signaling. This technical guide provides an in-depth analysis of the biological roles of 5-HDA, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to aid researchers in navigating the multifaceted nature of this compound.

Introduction

This compound is a C10 saturated fatty acid with a hydroxyl group at the fifth carbon.[1] Initially investigated for its antiarrhythmic properties, it became a widely used tool to probe the function of mitoKATP channels, which are implicated in cardioprotection from ischemic injury.[2][3] The premise was that by blocking these channels, 5-HDA could abolish the protective effects of ischemic preconditioning. However, the specificity of 5-HDA for mitoKATP channels has been challenged by findings demonstrating its active metabolism within the mitochondria.[4][5] This guide will dissect the current understanding of 5-HDA's biological activities, focusing on its metabolic fate and its contentious role in cellular signaling.

Quantitative Data on this compound's Biological Activity

The biological effects of 5-HDA are concentration-dependent and influenced by the cellular context. The following tables summarize the key quantitative data from published studies.

Table 1: Enzyme Kinetics of this compound Metabolism in β-Oxidation

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) / V_max (μM min⁻¹) | Source |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 s⁻¹ | [6] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | ~3 | 6.4 s⁻¹ | [6] |

| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 μM min⁻¹ | [4] |

| Enoyl-CoA Hydratase | Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 μM min⁻¹ | [4] |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | - | V_max is 5-fold slower than for L-3-hydroxydecanoyl-CoA | [5] |

Table 2: Inhibitory Effects of this compound

| Target | Effect | Concentration/IC₅₀ | Source |

| Sarcolemmal ATP-sensitive K⁺ (sarcKATP) channels | Inhibition (in the presence of ATP) | ~30 μM | [7] |

| β-oxidation of Decanoyl-CoA | Inhibition of maximal respiration rate | 100 μM 5-HD-CoA reduces rate by ~40% | [4] |

| Proliferation of hypoxic human pulmonary artery smooth muscle cells | Inhibition | Significant attenuation | [8] |

Cellular Metabolism of this compound: The β-Oxidation Pathway

The primary fate of 5-HDA within the cell is its entry into the mitochondrial β-oxidation spiral. This process involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA.

Activation and Transport

Before entering the β-oxidation pathway, 5-HDA must be activated to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA). This reaction is catalyzed by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[9] The resulting 5-HD-CoA is then transported into the mitochondrial matrix.

The β-Oxidation Spiral

Once in the matrix, 5-HD-CoA undergoes the four core reactions of β-oxidation:

-

Dehydrogenation: Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), this step introduces a double bond.[6]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[4]

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group. The metabolism of the 5-HDA intermediate at this step is significantly slower compared to the corresponding metabolite of decanoate.[5]

-

Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

The slower processing of the 5-HDA metabolite at the HAD step creates a bottleneck in the β-oxidation pathway, which can lead to the inhibition of the metabolism of other fatty acids.[4][5]

Caption: Mitochondrial β-oxidation pathway of this compound.

The Controversial Role of 5-HDA as a mitoKATP Channel Blocker

For many years, 5-HDA was considered a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is thought to be a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. The ability of 5-HDA to block this protection was taken as strong evidence for the involvement of mitoKATP channels.

However, the discovery that 5-HDA is metabolized via β-oxidation has cast doubt on this interpretation. The metabolic effects of 5-HDA, such as the inhibition of fatty acid oxidation and potential alterations in the mitochondrial redox state, could themselves interfere with the signaling pathways of cardioprotection, independent of any direct action on the mitoKATP channel.[4][5] This metabolic interference complicates the use of 5-HDA as a selective pharmacological tool to study mitoKATP channels.

Caption: The dual and controversial roles of 5-HDA in cardioprotection.

Experimental Protocols

Protocol for Measuring the Effect of this compound on Fatty Acid Oxidation in Isolated Mitochondria

This protocol outlines a method to assess the impact of 5-HDA on the β-oxidation of another fatty acid (e.g., palmitoylcarnitine) by measuring oxygen consumption in isolated mitochondria.

5.1.1. Materials

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2

-

Substrates: Palmitoylcarnitine, Malate, ADP

-

Inhibitors: this compound, Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

Mitochondrial isolation kit or standard differential centrifugation equipment

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

5.1.2. Procedure

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., rat heart or liver) using differential centrifugation. Keep all samples and buffers on ice throughout the procedure. The final mitochondrial pellet should be resuspended in a small volume of respiration buffer.

-

Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard protein assay.

-

Respirometry Setup:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add a known amount of mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

-

-

Measurement of Basal Respiration (State 2):

-

Add palmitoylcarnitine (e.g., 10 µM) and malate (e.g., 2 mM) to energize the mitochondria. Malate is required to replenish TCA cycle intermediates.

-

Record the oxygen consumption rate.

-

-

Measurement of ADP-Stimulated Respiration (State 3):

-

Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

-

-

Inhibition with this compound:

-

In a separate experiment or by subsequent addition to the same chamber, pre-incubate the mitochondria with the desired concentration of 5-HDA (e.g., 100 µM) for a few minutes before adding the substrates.

-

Repeat steps 4 and 5 to measure the effect of 5-HDA on State 2 and State 3 respiration.

-

-

Data Analysis:

-

Calculate the respiratory control ratio (RCR = State 3 rate / State 2 rate) as an indicator of mitochondrial coupling and health.

-

Compare the oxygen consumption rates in the presence and absence of 5-HDA to determine its inhibitory effect on fatty acid oxidation.

-

Use specific respiratory chain inhibitors (rotenone and antimycin A) at the end of the experiment to confirm that the observed oxygen consumption is mitochondrial.

-

Caption: Workflow for assessing the effect of 5-HDA on mitochondrial respiration.

Conclusion

The biological role of this compound in cellular processes is more nuanced than initially appreciated. While it may have some inhibitory effects on mitoKATP channels, its primary and well-documented role is as a substrate and modulator of mitochondrial β-oxidation. This metabolic activity has significant implications for cellular energy homeostasis and redox balance, and likely underlies many of the physiological effects previously attributed solely to mitoKATP channel blockade. Researchers and drug development professionals should exercise caution when using 5-HDA as a specific pharmacological tool and consider its metabolic consequences in their experimental designs and interpretations. Future research should aim to further delineate the downstream effects of 5-HDA-induced metabolic shifts on cellular signaling pathways.

References

- 1. The Robot Scientist - Models of Metabolism [aber.ac.uk]

- 2. 5-Hydroxydecanoate inhibits ATP-sensitive K+ channel currents in guinea-pig single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of ATP-sensitive potassium channels by 5-hydroxydecanoate suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxydecanoate inhibits proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxydecanoic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Medium-Chain Fatty Acid with Therapeutic Potential

Introduction

5-Hydroxydecanoic acid (5-HDA) is a medium-chain fatty acid (MCFA) derivative that has garnered significant interest within the scientific community. Classified as a hydroxy fatty acid, its structure consists of a ten-carbon chain with a hydroxyl group at the fifth carbon and a terminal carboxylic acid. This unique structure imparts a balance of hydrophilic and hydrophobic properties, influencing its solubility and biological activity.[1][2] Initially recognized for its role as a selective blocker of ATP-sensitive potassium (K-ATP) channels, particularly in the context of cardioprotection and ischemia-reperfusion injury, recent research has begun to explore its broader metabolic and signaling roles.[3] This technical guide provides a comprehensive overview of 5-HDA, consolidating key data, experimental methodologies, and known signaling pathways to support further research and drug development efforts.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Unit | Reference(s) |

| Chemical Identifiers | |||

| IUPAC Name | This compound | [4] | |

| CAS Number | 624-00-0 | [4] | |

| Molecular Formula | C₁₀H₂₀O₃ | [4] | |

| Molecular Weight | 188.27 | g/mol | [4] |

| Physicochemical Properties | |||

| Appearance | White to beige crystalline powder/solid | [4] | |

| Melting Point | 83 | °C | [4] |

| Boiling Point | 320-323 | °C | [5] |

| Density | 0.9805 | g/cm³ | [4] |

| logP (o/w) | 1.840 (estimated) | [5] | |

| Solubility | |||

| Water | Moderately soluble; 10 | mg/mL | [4][6] |

| Ethanol | Soluble | [4] | |

| Methanol | Soluble | [6] | |

| DMSO | 10 | mg/mL | |

| Pharmacological Data | |||

| IC₅₀ (K-ATP channels) | ~30 | µM |

Biological Significance and Mechanism of Action

This compound is primarily recognized for its role as an antagonist of ATP-sensitive potassium (K-ATP) channels.[3] These channels are crucial in linking cellular metabolism to electrical activity in various tissues, including the heart, pancreas, and brain.

Inhibition of Mitochondrial K-ATP Channels

The predominant mechanism of action attributed to 5-HDA is the state-dependent inhibition of mitochondrial K-ATP (mitoK-ATP) channels.[7] In the context of myocardial ischemia, the opening of these channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent prolonged ischemic insults. 5-HDA has been shown to block this protective effect, suggesting its direct interaction with the channel or a closely related regulatory component.[8][9] The inhibitory effect of 5-HDA is observed to be dependent on the presence of ATP, suggesting a competitive or allosteric interaction related to the nucleotide binding site.[7]

Metabolism as a Medium-Chain Fatty Acid

Beyond its action on ion channels, 5-HDA is also a substrate for mitochondrial fatty acid β-oxidation. It is activated to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA, and subsequently enters the β-oxidation spiral. However, the metabolism of 5-HDA is not as efficient as that of unsubstituted fatty acids. The presence of the hydroxyl group at the 5-position creates a rate-limiting bottleneck, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This impaired oxidation can lead to an accumulation of metabolic intermediates and may contribute to its overall cellular effects by altering the metabolic state of the mitochondria.

Potential Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory signaling of 5-HDA are limited, research on its structural analog, 10-hydroxydecanoic acid (10-HDAA), suggests potential involvement in modulating inflammatory pathways. 10-HDAA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting the p53 pathway, which in turn can deactivate the NLRP3 inflammasome and promote autophagy. Given the structural similarity, it is plausible that 5-HDA may exert similar effects, warranting further investigation into its role in neuroinflammation and other inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides representative protocols for the synthesis, purification, and analysis of 5-HDA.

Synthesis of this compound

A common route for the synthesis of 5-HDA involves the hydrolysis of δ-decalactone.

Materials:

-

δ-Decalactone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve δ-decalactone in a 1 M aqueous solution of NaOH.

-

Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis of the lactone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M HCl.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Column Chromatography

The crude 5-HDA can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude 5-HDA in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity (e.g., up to 50% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing pure 5-HDA and evaporate the solvent to obtain the purified product.

Quantitative Analysis by HPLC

A representative HPLC method for the quantification of 5-HDA in a biological matrix (e.g., plasma) is described below. This is a general guide and may require optimization.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm or mass spectrometry (electrospray ionization in negative mode).

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved hydroxy fatty acid).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Future Directions and Conclusion

This compound presents a fascinating area of study with potential therapeutic applications. While its role as a K-ATP channel blocker is well-established, its metabolic effects and potential anti-inflammatory properties are emerging areas of research. The lack of direct evidence for its interaction with other signaling pathways, such as those involving PPARs and HCA receptors, highlights the need for further investigation. The development and validation of robust analytical methods for its quantification in biological systems will be crucial for pharmacokinetic and pharmacodynamic studies. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising medium-chain fatty acid.

References

- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characterization of 5-Hydroxydecanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 5-Hydroxydecanoic acid (5-HDA) isomers. Due to the structural similarity among its positional and stereoisomers, a multi-technique approach is essential for unambiguous identification and differentiation. This document outlines the key spectroscopic and chromatographic techniques, provides detailed experimental protocols, and summarizes the available quantitative data.

Introduction to this compound Isomers

This compound is a C10 hydroxy fatty acid with several positional and stereoisomers that can exhibit distinct physical, chemical, and biological properties. The position of the hydroxyl group along the decanoic acid chain significantly influences its characteristics. Key isomers include 2-hydroxydecanoic acid, 3-hydroxydecanoic acid, 4-hydroxydecanoic acid, this compound, and 10-hydroxydecanoic acid. Furthermore, 5-HDA possesses a chiral center, existing as (R)-5-Hydroxydecanoic acid and (S)-5-Hydroxydecanoic acid enantiomers. Accurate structural elucidation is critical for understanding their synthesis, metabolism, and biological functions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the detailed structural analysis of 5-HDA isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are highly sensitive to the position of the hydroxyl group.

Table 1: ¹H NMR Spectral Data of Hydroxydecanoic Acid Isomers

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) | Solvent |

| 2-Hydroxydecanoic Acid | H-2 | ~4.2 | dd | 8.0, 4.0 | CDCl₃ |

| H-3 | ~1.8, ~1.6 | m | CDCl₃ | ||

| CH₃ | ~0.9 | t | 7.0 | CDCl₃ | |

| This compound Sodium Salt | - | Data not fully assigned in available literature. A commercially available standard is confirmed by NMR.[1] | - | - | - |

| 10-Hydroxydecanoic Acid [2] | H-10 | 3.373 | - | - | DMSO-d₆ |

| H-2 | 2.183 | - | - | DMSO-d₆ | |

| H-9 | 1.394 | - | - | DMSO-d₆ | |

| CH₂ (intermediate) | 1.25 | - | - | DMSO-d₆ | |

| COOH | 12.0 | - | - | DMSO-d₆ | |

| OH | 4.332 | - | - | DMSO-d₆ |

Table 2: ¹³C NMR Spectral Data of Hydroxydecanoic Acid Isomers

| Isomer | Carbon | Chemical Shift (ppm) | Solvent |

| 2-Hydroxydecanoic Acid [3] | C-1 | ~180 | CDCl₃ |

| C-2 | ~70 | CDCl₃ | |

| C-3 | ~34 | CDCl₃ | |

| C-10 | ~14 | CDCl₃ | |

| 10-Hydroxydecanoic Acid [4] | C-1 | ~175 | CDCl₃ |

| C-10 | ~61 | CDCl₃ | |

| C-9 | ~33 | CDCl₃ | |

| C-2 | ~34 | CDCl₃ |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying and differentiating 5-HDA isomers, often after derivatization to increase volatility. Electron Ionization (EI) is a common method that induces characteristic fragmentation patterns.

The fragmentation of hydroxydecanoic acid isomers is highly dependent on the position of the hydroxyl group. As free acids, they can be challenging to analyze by GC-MS. Therefore, they are typically derivatized to their methyl esters (FAMEs) and/or trimethylsilyl (TMS) ethers.

Table 3: Key EI-MS Fragmentation Ions of Hydroxydecanoic Acid Isomer Derivatives (as Methyl Esters or TMS Ethers)

| Isomer Derivative | Key Fragment (m/z) | Interpretation |

| 2-HDA-Me-TMS | M-15, M-59 | Loss of CH₃, loss of COOCH₃ |

| 89 | Cleavage between C2-C3 | |

| 3-HDA-2TMS [5] | 317 (M-15) | Loss of CH₃ from a TMS group |

| 233 | α-cleavage at C3 (loss of C₄H₉) | |

| 201 | α-cleavage at C3 (loss of C₇H₁₅) | |

| 73, 75 | [Si(CH₃)₃]⁺ and [HOSi(CH₃)₂]⁺ | |

| 10-HDA-Me [6] | M-31 | Loss of OCH₃ |

| M-18 | Loss of H₂O | |

| 74 | McLafferty rearrangement |

Note: A comprehensive, directly comparable set of mass spectra for all positional isomers under identical derivatization and ionization conditions is not available in the literature. The fragmentation patterns are predicted based on known fragmentation mechanisms of hydroxy fatty acid derivatives.

Chromatographic Separation

Chromatographic techniques are essential for separating the different isomers of 5-HDA from a mixture before their individual characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers

GC-MS is the method of choice for separating and identifying positional isomers of hydroxydecanoic acid. Derivatization to their corresponding methyl ester and trimethylsilyl ethers is crucial for enhancing volatility and achieving good chromatographic resolution. The retention time on a GC column will vary depending on the position of the hydroxyl group.